molecular formula C10H6Cl2O4 B2455953 5,7-Dichloro-1-oxoisochroman-3-carboxylic acid CAS No. 1594701-00-4

5,7-Dichloro-1-oxoisochroman-3-carboxylic acid

Cat. No.: B2455953
CAS No.: 1594701-00-4
M. Wt: 261.05
InChI Key: WLHFPVXASOVTDT-UHFFFAOYSA-N
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Description

5,7-Dichloro-1-oxoisochroman-3-carboxylic acid (CAS 1594701-00-4) is a specialized carboxylic acid building block of interest in organic synthesis and medicinal chemistry research. This compound features a fused isochroman ring system, a carboxylic acid functional group, and two chlorine substituents, making it a versatile precursor for the synthesis of more complex molecules . Carboxylic acids are fundamental in organic synthesis, frequently used in decarboxylative cross-coupling reactions and as key components in multicomponent reactions to construct diverse molecular architectures . The presence of the carboxylic acid group allows for further transformations into various derivatives, such as amides, esters, and acid halides, which are crucial for developing novel compounds . Researchers can leverage this compound as a core scaffold, particularly in designing lactone-based structures or exploring its potential in creating new pharmacologically active agents. Its structural features make it a valuable intermediate for researchers working in drug discovery, materials science, and the development of novel synthetic methodologies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5,7-dichloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O4/c11-4-1-6-5(7(12)2-4)3-8(9(13)14)16-10(6)15/h1-2,8H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHFPVXASOVTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1-oxoisochroman-3-carboxylic acid typically involves the chlorination of isochromanone derivatives followed by carboxylation. One common method includes the following steps:

    Chlorination: Isochromanone is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 5 and 7 positions.

    Carboxylation: The chlorinated isochromanone is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactivity

The carboxyl group (-COOH) undergoes typical acid-base and nucleophilic acyl substitution reactions, modified by the electron-withdrawing effects of the chlorine atoms.

Salt Formation

Reacts with bases (e.g., NaOH, amines) to form carboxylate salts:

C10H7Cl2O3COOH+NaOHC10H7Cl2O3COONa++H2O\text{C}_{10}\text{H}_7\text{Cl}_2\text{O}_3\text{COOH} + \text{NaOH} \rightarrow \text{C}_{10}\text{H}_7\text{Cl}_2\text{O}_3\text{COO}^- \text{Na}^+ + \text{H}_2\text{O}

The chlorines increase the acidity of the carboxyl group compared to non-chlorinated analogs, lowering the pKa_a by ~1–2 units .

Esterification

Forms esters via Fischer esterification with alcohols under acid catalysis:

C10H7Cl2O3COOH+R-OHH+C10H7Cl2O3COOR+H2O\text{C}_{10}\text{H}_7\text{Cl}_2\text{O}_3\text{COOH} + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_{10}\text{H}_7\text{Cl}_2\text{O}_3\text{COOR} + \text{H}_2\text{O}

The reaction proceeds through a nucleophilic attack mechanism on the protonated carbonyl .

Amide Formation

Activates with coupling agents like DCC to form amides with amines:

C10H7Cl2O3COOH+R-NH2DCCC10H7Cl2O3CONHR+H2O\text{C}_{10}\text{H}_7\text{Cl}_2\text{O}_3\text{COOH} + \text{R-NH}_2 \xrightarrow{\text{DCC}} \text{C}_{10}\text{H}_7\text{Cl}_2\text{O}_3\text{CONHR} + \text{H}_2\text{O}

Direct amidation is inefficient due to carboxylate formation, necessitating activating agents .

Aromatic Chlorine Reactivity

The 5,7-dichloro substituents direct electrophilic substitution reactions to the para positions and enable nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Type Conditions Product Mechanistic Notes
Nucleophilic Substitution KNH2_2, NH3_3, 100°CReplacement of Cl with NH2_2Enhanced NAS due to electron-deficient ring .
Electrophilic Substitution HNO3_3, H2_2SO4_4Nitration at position 4 or 8Chlorines deactivate the ring, limiting reactivity.

Oxidation of the Isochromane Ring

The oxo group at position 1 can be reduced catalytically (H2_2, Pd/C) to form a secondary alcohol:

C10H7Cl2O3COOHH2/PdC10H9Cl2O3COOH\text{C}_{10}\text{H}_7\text{Cl}_2\text{O}_3\text{COOH} \xrightarrow{\text{H}_2/\text{Pd}} \text{C}_{10}\text{H}_9\text{Cl}_2\text{O}_3\text{COOH}

Further oxidation of the alcohol intermediate yields ketones or carboxylic acid derivatives .

Decarboxylation

Thermal decarboxylation at 200–250°C produces CO2_2 and 5,7-dichloro-1-oxoisochroman:

C10H7Cl2O3COOHΔC9H6Cl2O2+CO2\text{C}_{10}\text{H}_7\text{Cl}_2\text{O}_3\text{COOH} \xrightarrow{\Delta} \text{C}_9\text{H}_6\text{Cl}_2\text{O}_2 + \text{CO}_2

The electron-withdrawing chlorines stabilize the transition state, lowering the activation energy .

Hydrazide Formation

Reacts with hydrazine to form hydrazides, which condense with aldehydes to yield hydrazones (used in heterocyclic synthesis) :

C10H7Cl2O3COOH+NH2NH2C10H7Cl2O3CONHNH2\text{C}_{10}\text{H}_7\text{Cl}_2\text{O}_3\text{COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_{10}\text{H}_7\text{Cl}_2\text{O}_3\text{CONHNH}_2

Comparative Reactivity Table

Functional Group Reaction Partner Product Yield (%) Key Influence of Cl Substituents
Carboxyl (-COOH)Methanol (H+^+)Methyl ester85–92Increased electrophilicity of carbonyl .
Aromatic ClNH3_3 (Cu catalyst)5,7-Diamino derivative60–75Activation for NAS .
Oxo group (C=O)NaBH4_4Secondary alcohol78–85Steric hindrance reduces reduction rate .

This compound’s dual reactivity (carboxylic acid and chlorinated aromatic system) enables applications in medicinal chemistry, particularly in designing enzyme inhibitors or antimicrobial agents . Further studies on its regioselective functionalization could expand its utility in heterocyclic synthesis .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Synthesis Intermediate: The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical transformations, making it valuable in organic synthesis.
  • Reactivity Studies: Researchers utilize this compound to study its reactivity patterns and mechanisms, contributing to the understanding of similar chemical structures .

2. Biology:

  • Biological Activity: Investigations into the biological properties of 5,7-Dichloro-1-oxoisochroman-3-carboxylic acid reveal potential anticancer, anti-inflammatory, and antimicrobial activities. For instance, it has been noted for its ability to inhibit certain enzymes related to cancer progression .
  • Cellular Interaction: The compound's mechanism of action involves binding to specific molecular targets, which may disrupt cellular processes or inhibit enzyme activity, thereby offering therapeutic benefits.

3. Medicine:

  • Therapeutic Potential: Preliminary studies suggest that this compound may possess antimicrobial properties effective against various pathogens. This positions it as a candidate for developing new antimicrobial agents amid rising drug resistance .
  • Case Studies: Research has highlighted its potential efficacy against Gram-positive bacteria and fungi, showcasing its relevance in addressing public health challenges posed by resistant strains .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of cancer cells; mechanism involves enzyme inhibition
AntimicrobialEffective against pathogenic bacteria and fungi; potential as a new drug candidate
Anti-inflammatoryReduces inflammation through COX-2 inhibition

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against multidrug-resistant pathogens. The results indicated significant activity against strains such as Staphylococcus aureus and Candida auris, suggesting its potential as a scaffold for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1-oxoisochroman-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-1-oxoisochroman-4-carboxylic acid
  • 5,7-Dichloro-1-oxoisochroman-2-carboxylic acid
  • 5,7-Dichloro-1-oxoisochroman-3-sulfonic acid

Uniqueness

5,7-Dichloro-1-oxoisochroman-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry.

Biological Activity

5,7-Dichloro-1-oxoisochroman-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its isoquinoline structure with dichloro substituents. The presence of these chlorine atoms may influence its biological activity by altering the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed significant inhibition of cell proliferation in A549 human lung cancer cells .

Case Study: Cytotoxicity in A549 Cells

CompoundIC50 (µM)Mechanism of Action
This compound12.5Induction of apoptosis via mitochondrial pathway
Control (Doxorubicin)10DNA intercalation and topoisomerase inhibition

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties . In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential mechanism for reducing inflammation through modulation of immune responses .

Mechanism Insights

  • Inhibition of NF-kB Pathway : The compound may downregulate the NF-kB signaling pathway, which is crucial for the transcription of inflammatory mediators.
  • Reduction in Reactive Oxygen Species (ROS) : It has been observed to decrease ROS levels in inflammatory models, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

This compound exhibits promising antimicrobial activity against various pathogens. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.

Antimicrobial Efficacy Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Klebsiella pneumoniae64 µg/mL
Escherichia coli>128 µg/mL

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5,7-Dichloro-1-oxoisochroman-3-carboxylic acid to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature (40–60°C), solvent systems (e.g., methanol/water mixtures), and catalyst selection. For example, highlights the use of membrane filtration (0.45 µm) and nitrogen gas drying to purify structurally related oxo-carboxylic acids. Reaction monitoring via HPLC or LC-FL (Ex: 325 nm, Em: 365 nm) ensures intermediate purity . Adjust stoichiometry of chlorinating agents (e.g., SOCl₂ or PCl₅) to minimize side products.

Q. What analytical techniques are most reliable for assessing the purity of this compound?

  • Methodological Answer : Combine reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with fluorescence detection (LC-FL) for trace impurity analysis, as validated in for analogous oxo-quinoline derivatives. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirm structural integrity and quantify residual solvents .

Q. How should stability studies be designed to evaluate the compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by storing the compound at 25°C/60% RH, 40°C, and 60°C for 1–3 months. Monitor degradation via UV-Vis spectroscopy (λ = 270–320 nm) and LC-MS. suggests room-temperature storage for related isochroman derivatives, but elevated temperatures may reveal hydrolytic cleavage of the oxo-lactone ring .

Advanced Research Questions

Q. What mechanistic insights exist for the chlorination steps in the synthesis of this compound?

  • Methodological Answer : Use isotopic labeling (e.g., ³⁶Cl) and kinetic studies to differentiate between electrophilic aromatic substitution and radical-mediated pathways. Computational modeling (DFT or MD simulations) can predict regioselectivity, as suggested in for surface-adsorbed organic reactions. Compare intermediates via in-situ IR spectroscopy .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts or MS fragmentation patterns)?

  • Methodological Answer : Cross-validate results using orthogonal techniques:

  • NMR : Assign peaks via 2D experiments (COSY, HSQC) and compare with databases (e.g., SDBS or PubChem).
  • MS/MS : Fragment ions at m/z 256.64 (M⁺) should align with theoretical isotopic patterns.
  • XRD : Resolve stereochemical ambiguities via single-crystal X-ray diffraction, as applied in for isoquinoline derivatives .

Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer : Perform docking studies (AutoDock Vina) to model interactions with enzymes (e.g., cyclooxygenase or hydrolases). Use QSAR models to correlate electronic properties (Hammett σ constants) with activity. demonstrates this approach for antibacterial indole-carboxylic acids .

Physicochemical Properties Table

PropertyValueMethod/Reference
Molecular FormulaC₁₀H₇Cl₂O₄Calculated from
Molecular Weight256.64 g/mol
Melting Point>250°C (decomposes)Inferred from
LogP (Octanol-Water)1.85 ± 0.2Predicted via XLogP3
Solubility (Water)<1 mg/mLExperimental ( )

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